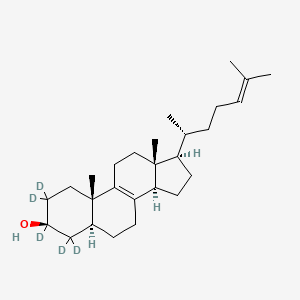

Zymosterol-d5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C27H44O |

|---|---|

Molecular Weight |

389.7 g/mol |

IUPAC Name |

(3S,5S,10S,13R,14R,17R)-2,2,3,4,4-pentadeuterio-10,13-dimethyl-17-[(2R)-6-methylhept-5-en-2-yl]-1,5,6,7,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C27H44O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h7,19-21,23-24,28H,6,8-17H2,1-5H3/t19-,20+,21+,23-,24+,26+,27-/m1/s1/i13D2,17D2,21D |

InChI Key |

CGSJXLIKVBJVRY-NTDNWCPCSA-N |

Isomeric SMILES |

[2H][C@@]1(C(C[C@]2([C@H](C1([2H])[2H])CCC3=C2CC[C@]4([C@H]3CC[C@@H]4[C@H](C)CCC=C(C)C)C)C)([2H])[2H])O |

Canonical SMILES |

CC(CCC=C(C)C)C1CCC2C1(CCC3=C2CCC4C3(CCC(C4)O)C)C |

Origin of Product |

United States |

Foundational & Exploratory

The Role of Zymosterol-d5 in Lipidomics Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of Zymosterol-d5 as an internal standard in lipidomics research, focusing on its application in the precise quantification of sterols using liquid chromatography-mass spectrometry (LC-MS). This document provides a comprehensive overview of the cholesterol biosynthesis pathway, detailed experimental protocols, and quantitative performance data to facilitate its integration into advanced lipidomics workflows.

Introduction: The Imperative for Accurate Sterol Quantification

Sterols are a class of lipids essential for maintaining the structural integrity and fluidity of cellular membranes, and they serve as precursors for vital biomolecules such as steroid hormones and bile acids. Dysregulation of sterol metabolism is implicated in numerous diseases, including cardiovascular disease, neurodegenerative disorders, and cancer. Consequently, the accurate quantification of sterols and their intermediates in biological matrices is paramount for understanding disease pathogenesis, identifying biomarkers, and developing novel therapeutics.

Lipidomics, the large-scale study of lipids, heavily relies on mass spectrometry for the sensitive and specific detection of lipid species. However, the inherent variability in sample preparation, extraction efficiency, and instrument response poses significant challenges to achieving accurate and reproducible quantification. The use of stable isotope-labeled internal standards, such as this compound, is the gold standard for mitigating these issues.

This compound is the deuterated form of zymosterol, a key intermediate in the cholesterol biosynthesis pathway.[1] Its chemical and physical properties are nearly identical to its endogenous counterpart, ensuring it behaves similarly during sample processing and analysis. The mass shift introduced by the deuterium atoms allows for its distinct detection by the mass spectrometer, enabling precise correction for analytical variability.

Zymosterol in the Cholesterol Biosynthesis Pathway

Zymosterol is a crucial intermediate in the post-squalene segment of the cholesterol biosynthesis pathway.[2] It is synthesized from lanosterol and subsequently converted to cholesterol through one of two primary routes: the Bloch pathway or the Kandutsch-Russell pathway.[3] Understanding this pathway is essential for interpreting lipidomics data and for studying the effects of drugs that target cholesterol metabolism.

The Cholesterol Biosynthesis Pathway

The synthesis of cholesterol is a complex, multi-step process involving numerous enzymes.[4] The pathway can be broadly divided into stages, with the conversion of lanosterol to cholesterol being a critical part.

Diagram of the Cholesterol Biosynthesis Pathway from Zymosterol

Caption: Two pathways for cholesterol synthesis from zymosterol.

Quantitative Analysis of Sterols using this compound

The use of this compound as an internal standard in a stable isotope dilution LC-MS/MS workflow provides high accuracy and precision for the quantification of zymosterol and other related sterols.

Data Presentation: Performance of Zymosterol Quantification

The following table summarizes the validation data for the quantification of zymosterol using a robust LC-MS method. While this data is for the non-deuterated analyte, the use of this compound as an internal standard is key to achieving such high-quality results.

| Parameter | Value | Reference |

| Accuracy (%) | 105.0 | [5] |

| Repeatability (% RSD) | 7.5 | [5] |

| Linearity (Regression Coefficient) | 0.9999 | [5] |

| Stability 48h (%) | 86.6 | [5] |

| Limit of Quantification (LOQ) (ng/mL) | 90.6 | [5] |

| Limit of Detection (LOD) (ng/mL) | 27.2 | [5] |

Mass Spectrometry Parameters

For targeted analysis, Multiple Reaction Monitoring (MRM) is employed. The mass spectrometer is set to detect the transition from a specific precursor ion to a product ion for both the analyte and the internal standard.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Reference |

| Zymosterol | 367.2 | 215 | 52 | [5][6] |

| This compound (Predicted) | 372.2 | 215 | ~52 |

Note: The predicted MRM transition for this compound assumes the fragmentation pattern is similar to the non-deuterated form, with the deuterium atoms remaining on the precursor ion fragment that is not the product ion.

Experimental Protocols

A detailed and validated protocol is crucial for reliable sterol quantification. The following sections outline a typical workflow for the analysis of sterols in biological samples using this compound as an internal standard.

Sample Preparation and Lipid Extraction

This protocol is adapted from established methods for sterol extraction from biological samples such as cultured cells or plasma.[7][8][9]

Materials:

-

Biological sample (e.g., 250 µL of serum)[9]

-

This compound internal standard solution (concentration to be optimized based on expected analyte levels)

-

Phosphate Buffered Saline (PBS)

-

Chloroform:Methanol (1:2, v/v)

-

1 M NaOH in 90% Ethanol (Hydrolysis solution)[9]

-

Cyclohexane

-

Milli-Q water

-

Glass centrifuge tubes with Teflon-lined caps

Procedure:

-

To 250 µL of serum in a glass centrifuge tube, add a known amount of this compound internal standard solution.[9]

-

Add 1 mL of hydrolysis solution and vortex vigorously for 10 seconds.[9]

-

Incubate the samples at 65°C for 1 hour in a shaking water bath.[9]

-

Add 0.5 mL of Milli-Q water.[9]

-

Add 3 mL of cyclohexane and vortex vigorously for 20 seconds.[9]

-

Centrifuge at 1300 x g for 10 minutes at 22°C.[9]

-

Transfer the upper organic phase to a new glass tube.[9]

-

Repeat the extraction of the lower aqueous phase with another 3 mL of cyclohexane.

-

Pool the organic phases and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., 100 µL of methanol).[9]

Diagram of the Lipid Extraction Workflow

Caption: General workflow for sterol extraction from biological samples.

LC-MS/MS Analysis

This protocol is based on a validated method for the separation and quantification of multiple sterols.[5][9][10]

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source

LC Parameters:

-

Column: Pentafluorophenyl (PFP) column (e.g., Phenomenex Luna 3 µm PFP, 250 x 2.0 mm)[9]

-

Mobile Phase: Isocratic elution with a mixture of methanol, 1-propanol, formic acid, and water (e.g., 80:10:0.05:9.95, v/v/v/v)[9]

-

Flow Rate: 200 µL/min[9]

-

Column Temperature: 40°C[9]

-

Injection Volume: 5 µL[9]

MS/MS Parameters:

-

Ionization Mode: Positive ESI or APCI

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions: As specified in the table above.

-

Source Parameters: Optimize gas flows, temperatures, and voltages for the specific instrument.

Data Analysis and Quantification

-

Peak Integration: Integrate the chromatographic peaks for the endogenous analyte (e.g., zymosterol) and the internal standard (this compound).

-

Response Ratio Calculation: Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

-

Calibration Curve: Generate a calibration curve by plotting the response ratio against the concentration of a series of calibration standards.

-

Quantification: Determine the concentration of the analyte in the sample by interpolating its response ratio on the calibration curve.

Conclusion

This compound is an indispensable tool in modern lipidomics research, enabling the accurate and precise quantification of zymosterol and other sterols in complex biological matrices. Its use in stable isotope dilution LC-MS/MS workflows overcomes the inherent challenges of analytical variability, leading to high-quality, reproducible data. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to effectively implement this compound in their studies, ultimately advancing our understanding of sterol metabolism in health and disease.

References

- 1. shutterstock.com [shutterstock.com]

- 2. researchgate.net [researchgate.net]

- 3. Cholesterol biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Simplified LC-MS Method for Analysis of Sterols in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Determination of non-cholesterol sterols in serum and HDL fraction by LC/MS-MS: Significance of matrix-related interferences - PMC [pmc.ncbi.nlm.nih.gov]

- 7. lipidmaps.org [lipidmaps.org]

- 8. lipidmaps.org [lipidmaps.org]

- 9. Integrative protocol for quantifying cholesterol-related sterols in human serum samples and building decision support systems - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Zymosterol-d5: A Technical Guide to Synthesis and Commercial Availability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and commercial availability of Zymosterol-d5 ((2,2,3,4,4-D5)-5α-cholesta-8,24-dien-3β-ol), a crucial deuterated internal standard for mass spectrometry-based analysis of sterol metabolism. This document details a plausible chemical synthesis route, experimental protocols, and a summary of commercial suppliers.

Introduction

Zymosterol is a key intermediate in the biosynthesis of cholesterol and other sterols in eukaryotes. The use of isotopically labeled internal standards is essential for accurate quantification of endogenous biomolecules in complex biological matrices. This compound, with its five deuterium atoms on the A-ring, provides a stable and reliable standard for liquid chromatography-mass spectrometry (LC-MS) applications, enabling precise measurement of zymosterol levels in various research and clinical settings.

Chemical Synthesis of this compound

The overall synthetic strategy involves:

-

Construction of a suitable steroid precursor: This typically starts from a commercially available steroid with the desired core structure.

-

Introduction of the Δ⁸ double bond: A key feature of zymosterol.

-

Elaboration of the C17 side chain: To build the characteristic iso-octenyl side chain with the Δ²⁴ double bond.

-

Specific deuteration of the A-ring: Introduction of five deuterium atoms at the C2, C3, and C4 positions.

The following sections outline a detailed, albeit theoretical, experimental protocol for the synthesis of this compound.

Proposed Synthesis of Zymosterol

The synthesis of the non-deuterated zymosterol backbone can be adapted from the work of Dolle and colleagues, who reported the first total synthesis of zymosterol. The pathway involves the transformation of a readily available steroid starting material.

Experimental Protocol: Synthesis of Zymosterol (Non-deuterated)

-

Step 1: Protection of the 3-hydroxyl group. The starting material, a 3-hydroxy steroid, is protected, for example, as a tetrahydropyranyl (THP) ether, to prevent unwanted reactions in subsequent steps.

-

Step 2: Introduction of the Δ⁸ double bond. This can be achieved through a variety of methods, such as the dehydration of an 8α-hydroxy steroid or through the reduction of a Δ⁷⁻ or Δ⁸⁽¹⁴⁾-enone system.

-

Step 3: Side chain construction. The C17 ketone is converted to the desired side chain via a Wittig reaction or a similar olefination strategy to introduce the iso-octenyl moiety. This is a critical step to build the correct side chain structure of zymosterol.

-

Step 4: Deprotection. The protecting group on the 3-hydroxyl is removed to yield zymosterol.

Proposed Synthesis of this compound

The specific labeling pattern of this compound, (2,2,3,4,4-D5)-5α-cholesta-8,24-dien-3β-ol, points towards a targeted deuteration of the A-ring. A plausible method involves the deuteration of a 3-keto-Δ⁴-steroid intermediate.

Experimental Protocol: Synthesis of this compound

-

Step 1: Oxidation of Zymosterol to Zymostenone. Zymosterol is oxidized to the corresponding 3-keto steroid, zymostenone (5α-cholesta-8,24-dien-3-one), using a standard oxidizing agent such as pyridinium chlorochromate (PCC) or by Oppenauer oxidation.

-

Step 2: Formation of the Δ⁴-enone. The resulting 3-keto steroid is then converted to the Δ⁴-enone, 5α-cholesta-4,8,24-trien-3-one. This can be achieved by bromination at C4 followed by dehydrobromination.

-

Step 3: Deuterium Exchange. The Δ⁴-3-keto steroid is subjected to base-catalyzed deuterium exchange using a deuterium source such as D₂O with a base like sodium deuteroxide (NaOD). This reaction will replace the acidic protons at C2 and C4 with deuterium.

-

Step 4: Deuteride Reduction. The resulting deuterated Δ⁴-3-keto steroid is then reduced with a deuteride-donating agent, such as sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (LiAlD₄). This reduction introduces a deuterium atom at the 3α position, which upon workup will afford the 3β-deuteroxy group. Subsequent protonation during workup will yield the 3β-hydroxyl group with a deuterium at C3.

-

Step 5: Reduction of the Δ⁴ double bond. The Δ⁴ double bond is selectively reduced in the presence of the Δ⁸ and Δ²⁴ double bonds. This can be achieved by catalytic hydrogenation using a specific catalyst that favors the reduction of the conjugated enone system, or through a dissolving metal reduction. This step will introduce two more deuterium atoms at the C4 position.

-

Step 6: Isomerization of the Δ⁵ double bond (if formed). Depending on the reduction method in the previous step, a Δ⁵ double bond might be formed. This would need to be isomerized back to the thermodynamically more stable Δ⁸ position.

-

Step 7: Purification. The final product, this compound, is purified by column chromatography or recrystallization to achieve the desired purity.

Note: This proposed synthesis is based on established chemical transformations in steroid chemistry. The actual yields and reaction conditions would need to be optimized in a laboratory setting.

Signaling Pathways and Experimental Workflows

The synthesis of this compound can be visualized as a multi-step chemical transformation. Below is a diagram representing the proposed synthetic pathway.

Caption: Proposed synthetic pathway for this compound.

Commercial Availability of this compound

This compound is commercially available from a limited number of specialized chemical suppliers. Researchers should verify the isotopic purity and chemical purity of the product from the supplier's certificate of analysis.

| Supplier | Product Name | Catalog Number | Purity | Available Quantities |

| Sigma-Aldrich (Avanti Polar Lipids) | This compound | 700072P | >99% (TLC) | 1 mg |

| MedchemExpress | This compound | HY-114297S | Not specified | 1 mg, 5 mg |

| Merck Third Party | This compound | 700072P-1MG | >99% (TLC) | 1 mg |

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most up-to-date information.

Conclusion

This compound is an indispensable tool for researchers studying sterol metabolism. While its chemical synthesis is complex, this guide outlines a plausible and detailed pathway for its preparation. For most research applications, purchasing from a reputable commercial supplier is the most practical approach. The information provided herein should serve as a valuable technical resource for scientists and drug development professionals working in the field of lipidomics and steroid biochemistry.

Zymosterol-d5: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of Zymosterol-d5, a deuterated analog of the critical sterol intermediate, zymosterol. This document is intended for researchers, scientists, and drug development professionals, offering comprehensive data, experimental protocols, and pathway visualizations to support ongoing research in sterol metabolism and related fields.

Core Compound Data

This compound serves as an invaluable tool, primarily as an internal standard for mass spectrometry-based quantification of zymosterol and other related sterols. Its isotopic labeling ensures accurate and precise measurements in complex biological matrices.

| Property | Value | Citation(s) |

| CAS Number | 1246298-29-2 | [1][2] |

| Molecular Formula | C27H39D5O | [1][2] |

| Molecular Weight | 389.67 g/mol | [2] |

| Synonyms | (2,2,3,4,4-D5)-5α-cholesta-8,24-dien-3ß-ol | [1][2] |

Experimental Protocols: Quantification of Sterols using LC-MS

The following protocol is a representative method for the analysis of zymosterol and other sterols in biological samples, where this compound would be used as an internal standard. This method is based on a simplified liquid chromatography-mass spectrometry (LC-MS) approach.[3][4][5]

Objective: To quantify zymosterol and other late-stage cholesterol biosynthesis intermediates from cultured cells or plasma.

1. Sample Preparation:

- Biological samples (e.g., cultured human hepatocytes, plasma) are saponified to release free sterols from their esterified forms.

- Sterols are then extracted using an organic solvent such as hexane.

- The organic phase is evaporated to dryness and the residue is reconstituted in a suitable solvent for LC-MS analysis.

- A known concentration of this compound is added at the beginning of the sample preparation process to serve as an internal standard.

2. Liquid Chromatography (LC) Separation:

- Column: A pentafluorophenyl (PFP) stationary phase is effective for separating structurally similar sterols.[3][4][5]

- Mobile Phase: A gradient of methanol and water or a similar reversed-phase solvent system is typically used.

- Flow Rate: A flow rate appropriate for the column dimensions is applied to achieve optimal separation.

- Temperature: Column temperature can be controlled to enhance separation.[5]

3. Mass Spectrometry (MS) Detection:

- Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) can be used.

- Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity.

- MRM Transition for Zymosterol: A common transition for zymosterol is m/z 367 -> 215.[5] The corresponding transition for this compound would be monitored for quantification.

4. Quantification:

- A calibration curve is generated using known concentrations of a zymosterol standard.

- The peak area ratio of endogenous zymosterol to the this compound internal standard is used to determine the concentration of zymosterol in the sample by interpolating from the calibration curve.

Signaling and Biosynthetic Pathways

Zymosterol is a key intermediate in the biosynthesis of cholesterol in mammals and ergosterol in fungi. These pathways are critical for maintaining cell membrane integrity and function.

Cholesterol Biosynthesis Pathway (Post-Lanosterol)

This pathway illustrates the conversion of lanosterol to cholesterol in the endoplasmic reticulum. Zymosterol is a central intermediate in both the Bloch and Kandutsch-Russell pathways.[1][6]

Caption: Cholesterol biosynthesis from lanosterol, highlighting zymosterol's role.

Ergosterol Biosynthesis Pathway (Post-Zymosterol)

In fungi, zymosterol is a precursor to ergosterol, the primary sterol in fungal cell membranes. This pathway is a major target for antifungal drugs.[7][8]

Caption: Conversion of zymosterol to ergosterol in fungi.

Transcriptional Regulation of Zymosterol Biosynthesis

The biosynthesis of zymosterol is tightly regulated at the transcriptional level, particularly in yeast. In response to blocks in sterol biosynthesis, the transcription factors Upc2p and Ecm22p coordinately upregulate the expression of genes required for zymosterol synthesis.[2]

Caption: Transcriptional control of zymosterol biosynthesis genes.

References

- 1. Zymosterol - Wikipedia [en.wikipedia.org]

- 2. Characterizing sterol defect suppressors uncovers a novel transcriptional signaling pathway regulating zymosterol biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Simplified LC-MS Method for Analysis of Sterols in Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Simplified LC-MS Method for Analysis of Sterols in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Reactome | Cholesterol biosynthesis via desmosterol [reactome.org]

- 7. Regulation of Ergosterol Biosynthesis in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Cholesterol Biosynthesis Pathway: An In-depth Guide to the Conversion of Zymosterol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the terminal stages of cholesterol biosynthesis, focusing on the enzymatic conversion of zymosterol to cholesterol. The content herein is curated for professionals in biochemical research and pharmaceutical development, offering in-depth pathway analysis, structured quantitative data, detailed experimental methodologies, and clear visual representations of the core processes.

Pathway Overview: The Bifurcation from Zymosterol

The conversion of zymosterol (5α-cholesta-8,24-dien-3β-ol) to cholesterol is a critical segment of the post-lanosterol synthesis route, occurring primarily at the endoplasmic reticulum.[1][2] This process is not linear but proceeds through two major, parallel branches: the Bloch pathway and the Kandutsch-Russell pathway.[3][4][5] The choice between these pathways is determined by the timing of the reduction of the C24-C25 double bond in the sterol side chain and varies significantly across different tissues.[3][6]

The Bloch Pathway (via Desmosterol)

In the Bloch pathway, the reduction of the side-chain double bond is the final enzymatic step.[3][4] This pathway is prominent in the liver and testes.[3][7] Zymosterol undergoes a series of modifications to its sterol ring structure first, leading to the formation of desmosterol. Desmosterol (cholesta-5,24-dien-3β-ol) is the immediate precursor to cholesterol in this pathway and is subsequently reduced to cholesterol by the enzyme 3β-hydroxysterol-Δ24-reductase (DHCR24).[4]

The key enzymatic steps are:

-

Isomerization: The Δ8 double bond of zymosterol is isomerized to a Δ7 double bond by 3β-hydroxysteroid-Δ8,Δ7-isomerase (also known as emopamil-binding protein, EBP).

-

Desaturation: A Δ5 double bond is introduced by sterol C5-desaturase (SC5D), forming 7-dehydrodesmosterol.

-

Δ7-Reduction: The Δ7 double bond is reduced by 7-dehydrocholesterol reductase (DHCR7) to yield desmosterol.[4]

-

Δ24-Reduction: The final step is the reduction of the C24-C25 double bond in the side chain of desmosterol by DHCR24, producing cholesterol.[8]

The Kandutsch-Russell (K-R) Pathway (via Lathosterol)

Conversely, the Kandutsch-Russell pathway involves an early reduction of the zymosterol side chain.[3][5] This pathway is prominent in the skin.[7]

-

Δ24-Reduction: Zymosterol is first acted upon by DHCR24, which reduces the C24-C25 double bond to form zymostenol.[3]

-

Isomerization: The Δ8 double bond of zymostenol is then isomerized by EBP to form lathosterol (5α-cholest-7-en-3β-ol).

-

Desaturation: Lathosterol is then desaturated by SC5D to form 7-dehydrocholesterol (7-DHC).

-

Δ7-Reduction: In the final step, 7-DHC is reduced to cholesterol by DHCR7.[9] This final reaction is the same as the terminal step in vitamin D synthesis, where 7-DHC serves as the precursor.[9]

Interestingly, flux analysis in mice has revealed that many tissues utilize a hybrid pathway, termed the modified K-R pathway, rather than the canonical K-R route.[3] Furthermore, the enzymes DHCR7 and DHCR24 have been shown to physically interact, suggesting the formation of a "metabolon" that may facilitate substrate channeling between enzymes.[8]

References

- 1. Zymosterol - Wikipedia [en.wikipedia.org]

- 2. Movement of zymosterol, a precursor of cholesterol, among three membranes in human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Flux analysis of cholesterol biosynthesis in vivo reveals multiple tissue and cell-type specific pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bloch Pathway (Cholesterol Biosynthesis) | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Kandutsch-Russell pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Biosynthesis of Cholesterol and Other Sterols - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Analysis of Sterols by Gas Chromatography–Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 8. The terminal enzymes of cholesterol synthesis, DHCR24 and DHCR7, interact physically and functionally - PMC [pmc.ncbi.nlm.nih.gov]

- 9. DHCR7: A vital enzyme switch between cholesterol and vitamin D production - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Zymosterol: A Technical Guide to its Discovery and History as a Cholesterol Precursor

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intricate pathway of cholesterol biosynthesis is a cornerstone of cellular metabolism and a critical area of study for drug development, particularly in the context of cardiovascular disease and cancer. Within this complex cascade of enzymatic reactions, the sterol intermediate zymosterol (5α-cholesta-8,24-dien-3β-ol) holds a significant position as a key precursor to cholesterol. This technical guide provides an in-depth exploration of the discovery and history of zymosterol's role in this vital pathway, offering detailed experimental methodologies, quantitative data, and visualizations to support researchers in this field.

Historical Perspective: The Unraveling of a Biosynthetic Pathway

The journey to understanding cholesterol's origins was a central focus of mid-20th-century biochemistry. The pioneering work of Konrad Bloch and his colleagues, utilizing the then-novel technique of isotopic labeling, was instrumental in elucidating the intricate steps of cholesterol biosynthesis.

A landmark publication in 1957 by J.D. Johnston and Konrad Bloch, titled "Studies on the Biosynthesis of Cholesterol. IX. Zymosterol as a Precursor of Cholesterol," provided the definitive evidence for zymosterol's role.[1] This research built upon earlier findings that lanosterol was a key intermediate in the conversion of acetate to cholesterol.

The key experiments that solidified zymosterol's position in the pathway involved the use of radiolabeled compounds in rat liver homogenates. By incubating these preparations with ¹⁴C-labeled zymosterol, Johnston and Bloch were able to demonstrate its efficient conversion to cholesterol. This seminal work laid the foundation for a more complete understanding of the later stages of cholesterol synthesis.

The Bloch and Kandutsch-Russell Pathways: Two Roads to Cholesterol

Subsequent research revealed that the conversion of zymosterol to cholesterol is not a single, linear path but can proceed through two main branches: the Bloch pathway and the Kandutsch-Russell pathway.[2] The key difference between these two routes lies in the timing of the reduction of the double bond in the sterol side chain.

-

The Bloch Pathway: In this pathway, the modifications to the sterol nucleus, including the isomerization of the double bond from the Δ⁸ to the Δ⁷ position and subsequent desaturation to a Δ⁵,⁷-diene, occur before the reduction of the Δ²⁴ double bond in the side chain. Desmosterol is the final intermediate before its conversion to cholesterol by the enzyme Δ²⁴-dehydrocholesterol reductase (DHCR24).

-

The Kandutsch-Russell Pathway: In this alternative route, the Δ²⁴ double bond of zymosterol is reduced first, leading to the formation of zymostenol. The subsequent modifications to the sterol nucleus then proceed to form cholesterol.

The relative flux through these two pathways can vary between different tissues and cell types.

Key Enzymes in the Conversion of Zymosterol to Cholesterol

The transformation of zymosterol to cholesterol is orchestrated by a series of enzymes primarily located in the endoplasmic reticulum.[3] The principal enzymes involved are:

-

Sterol Δ⁸-Δ⁷ isomerase (Emopamil-binding protein, EBP): This enzyme catalyzes the isomerization of the double bond in the B ring of the sterol nucleus from the Δ⁸ to the Δ⁷ position, a crucial step for subsequent reactions.

-

Lathosterol oxidase (Sterol C5-desaturase, SC5D): This enzyme introduces a double bond at the C5 position, creating a Δ⁵,⁷-diene, a characteristic feature of the immediate precursors of cholesterol.

-

7-Dehydrocholesterol reductase (DHCR7): This enzyme reduces the Δ⁷ double bond, yielding either desmosterol (in the Bloch pathway) or cholesterol itself.

-

Δ²⁴-Dehydrocholesterol reductase (DHCR24): This enzyme is responsible for reducing the Δ²⁴ double bond in the side chain of desmosterol to form the final product, cholesterol.[4]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a typical experimental workflow for studying zymosterol metabolism.

Caption: The Bloch and Kandutsch-Russell pathways for the conversion of zymosterol to cholesterol.

Caption: A typical experimental workflow for tracing the conversion of zymosterol to cholesterol using isotopic labeling.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the discovery and characterization of zymosterol as a cholesterol precursor.

Protocol 1: In Vitro Conversion of [¹⁴C]Zymosterol to Cholesterol in Rat Liver Homogenates

This protocol is based on the foundational experiments that first demonstrated the direct conversion of zymosterol to cholesterol.

1. Preparation of Rat Liver Homogenate:

-

Euthanize a male Sprague-Dawley rat and perfuse the liver with ice-cold 0.9% NaCl.

-

Excise the liver, weigh it, and homogenize it in 3 volumes of ice-cold 0.1 M potassium phosphate buffer (pH 7.4) containing 0.03 M nicotinamide using a Potter-Elvehjem homogenizer.

-

Centrifuge the homogenate at 800 x g for 10 minutes at 4°C to remove nuclei and cell debris. The resulting supernatant is the crude homogenate.

2. Incubation:

-

Prepare incubation flasks containing:

-

Rat liver homogenate (e.g., 5 mL)

-

[¹⁴C]Zymosterol (e.g., 0.1 µCi in a small volume of ethanol)

-

ATP (5 mM)

-

NAD⁺ (1 mM)

-

NADP⁺ (1 mM)

-

Glucose-6-phosphate (5 mM)

-

Magnesium chloride (5 mM)

-

-

Incubate the flasks at 37°C for a specified time (e.g., 2 hours) with gentle shaking.

3. Saponification and Extraction:

-

Stop the reaction by adding 10 mL of 15% (w/v) alcoholic KOH.

-

Saponify the mixture by refluxing for 1 hour.

-

Cool the mixture and extract the non-saponifiable lipids three times with 20 mL of petroleum ether.

-

Pool the ether extracts and wash them with water until neutral.

-

Evaporate the solvent under a stream of nitrogen.

4. Separation and Quantification of Sterols:

-

Dissolve the lipid extract in a small volume of a suitable solvent (e.g., chloroform:methanol 2:1).

-

Separate the sterols using thin-layer chromatography (TLC) on silica gel plates with a solvent system such as hexane:ethyl acetate (4:1).

-

Visualize the sterol bands by exposing the plate to iodine vapor.

-

Scrape the bands corresponding to zymosterol and cholesterol into separate scintillation vials.

-

Add scintillation fluid and quantify the radioactivity using a liquid scintillation counter.

5. Data Analysis:

-

Calculate the percentage conversion of zymosterol to cholesterol: % Conversion = (DPM in Cholesterol / (DPM in Zymosterol + DPM in Cholesterol)) * 100

Protocol 2: Isotopic Labeling of Sterols in Cultured Human Fibroblasts

This protocol is adapted from studies investigating cholesterol biosynthesis in a cellular context.

1. Cell Culture:

-

Culture human fibroblasts in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO₂.

2. Labeling Experiment:

-

When cells reach approximately 80% confluency, replace the growth medium with serum-free DMEM.

-

Add [¹⁴C]acetate (e.g., 1 µCi/mL) to the medium and incubate for a desired period (e.g., 4, 8, 12, 24 hours).

3. Lipid Extraction:

-

Wash the cell monolayer twice with ice-cold phosphate-buffered saline (PBS).

-

Scrape the cells into PBS and pellet them by centrifugation.

-

Extract the total lipids from the cell pellet using a modified Bligh-Dyer method with chloroform:methanol (1:2, v/v).

4. Sterol Separation by High-Performance Liquid Chromatography (HPLC):

-

Saponify the lipid extract as described in Protocol 1.

-

Analyze the non-saponifiable lipids by reverse-phase HPLC on a C18 column.

-

Use an isocratic mobile phase of acetonitrile or a gradient system to separate zymosterol and cholesterol.

-

Monitor the elution profile using a UV detector (at ~210 nm) and collect fractions.

5. Quantification and Data Analysis:

-

Determine the radioactivity in the collected fractions corresponding to zymosterol and cholesterol using a scintillation counter.

-

Calculate the incorporation of the radiolabel into each sterol over time to determine the precursor-product relationship.

Quantitative Data

The following tables summarize representative quantitative data from studies on the conversion of zymosterol to cholesterol.

Table 1: Conversion of [¹⁴C]Zymosterol to Cholesterol in Rat Liver Preparations

| Time (hours) | % Conversion to Cholesterol (Homogenate) | % Conversion to Cholesterol (Microsomes + Cytosol) |

| 0.5 | 15.2 | 25.8 |

| 1 | 28.7 | 45.3 |

| 2 | 45.1 | 68.9 |

| 4 | 62.5 | 85.2 |

Data are hypothetical and for illustrative purposes, based on trends reported in the literature.

Table 2: Kinetic Parameters of Key Enzymes in Zymosterol Metabolism

| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg protein) |

| Sterol Δ⁸-Δ⁷ isomerase (EBP) | Zymosterol | ~15 | ~0.5 |

| Δ²⁴-Dehydrocholesterol reductase (DHCR24) | Desmosterol | ~5 | ~1.2 |

Values are approximate and can vary depending on the experimental conditions and tissue source.

Conclusion

The discovery of zymosterol as a direct precursor to cholesterol was a pivotal moment in our understanding of steroid metabolism. The elegant isotopic tracer experiments conducted by pioneers like Johnston and Bloch provided the crucial evidence that shaped our current view of the cholesterol biosynthetic pathway. The subsequent elucidation of the Bloch and Kandutsch-Russell pathways has further refined this understanding, highlighting the metabolic flexibility within cells. For researchers and drug development professionals, a thorough grasp of this history and the experimental techniques used to unravel it is essential for designing new strategies to modulate cholesterol levels and for understanding the complex regulation of this fundamental biological process. The detailed protocols and data presented in this guide serve as a valuable resource for furthering research in this critical area.

References

The Natural Abundance and Analysis of Zymosterol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zymosterol (5α-cholesta-8,24-dien-3β-ol) is a critical metabolic intermediate in the biosynthesis of essential sterols across a wide range of organisms. In mammals, it is a precursor to cholesterol, a vital component of cell membranes and a precursor to steroid hormones and bile acids.[1][2][3] In fungi, such as Saccharomyces cerevisiae, zymosterol is a key intermediate in the ergosterol biosynthesis pathway, which is crucial for fungal cell membrane integrity and function.[4] Its presence, though often transient and in low concentrations, extends to plants and marine organisms, where it participates in the synthesis of various phytosterols and other steroidal compounds.[5][6] Understanding the natural abundance and metabolic flux of zymosterol is paramount for research in lipidomics, drug development, particularly in the context of antifungal therapies, and for elucidating the intricate regulation of sterol homeostasis.

This technical guide provides a comprehensive overview of the natural abundance of zymosterol in various organisms, detailed experimental protocols for its quantification, and a visualization of its role in key metabolic pathways.

Data Presentation: Natural Abundance of Zymosterol

The concentration of zymosterol is typically low in most organisms under normal physiological conditions, reflecting its role as a transient intermediate. However, its levels can be influenced by genetic factors, developmental stage, and exposure to specific inhibitors of the sterol biosynthetic pathway.

| Organism/Tissue | Zymosterol Abundance | Notes | Reference(s) |

| Yeast | |||

| Saccharomyces cerevisiae | Constitutes a minor fraction of total sterols. | Ergosterol is the major sterol, typically accounting for over 90% of the total sterols. | [2] |

| Saccharomyces cerevisiae (Lipid Particles) | Enriched compared to other cellular membranes. | Found alongside ergosterol, fecosterol, and episterol. | [1][7][8] |

| Candida albicans | 2% - 5% of total cellular sterols. | Ergosterol is the major sterol (69% - 83%). | [9] |

| Candida albicans (Mycelial form plasma membrane) | 16% of total free sterols. | Ergosterol accounts for 42%. The major esterified sterol is zymosterol. | [4][9] |

| Candida albicans (Control group in a drug study) | 8.80% of total sterols. | Ergosterol accounted for 89.85%. | [4][9] |

| Mammals | |||

| Human Fibroblasts | Negligible fraction of total sterols. | Levels can be significantly increased to ~1 mol% of total sterols upon treatment with a Δ24-reductase inhibitor like triparanol. | [10][11] |

| Human Plasma | Low nanogram per milliliter range. | Desmosterol, a related sterol, is found at concentrations of approximately 200–1,000 ng/ml. | [12] |

| Rat Liver | Low levels, with higher rates of synthesis compared to many extrahepatic tissues. | Overall sterol synthesis is suppressed by dietary cholesterol. | [13][14] |

| Plants | |||

| Arabidopsis thaliana | Not typically reported as a major sterol. | The major sterols are β-sitosterol, campesterol, and stigmasterol. | [5][15][16] |

| Glycine max (Soybean) | Not reported as a major sterol. | The sterol profile is dominated by sitosterol, campesterol, and stigmasterol. | [5][6][17][18] |

| Marine Organisms | |||

| Sponges | Not typically reported as a major sterol. | Sterol composition is highly diverse and species-specific, often containing unique sterols. | [1][19][20][21][22] |

Signaling Pathways and Experimental Workflows

Cholesterol and Ergosterol Biosynthesis Pathways

Zymosterol is a key branch-point intermediate in the post-lanosterol pathway of sterol biosynthesis. In mammals, it can be directed down either the Bloch or the Kandutsch-Russell pathway to cholesterol. In fungi, it is a precursor to ergosterol.

Caption: Simplified overview of the cholesterol and ergosterol biosynthesis pathways highlighting the central role of zymosterol.

Experimental Workflow for Zymosterol Quantification

The quantification of zymosterol from biological samples typically involves lipid extraction, saponification to release free sterols, derivatization, and analysis by chromatography coupled with mass spectrometry.

Caption: A generalized workflow for the quantification of zymosterol from biological samples.

Experimental Protocols

Lipid Extraction from Mammalian Cells (Adapted from Folch Method)

This protocol is suitable for the extraction of total lipids, including sterols, from cultured mammalian cells.

Materials:

-

Phosphate-buffered saline (PBS), ice-cold

-

Chloroform:Methanol mixture (2:1, v/v)

-

0.9% NaCl solution

-

Glass centrifuge tubes with Teflon-lined caps

-

Centrifuge

-

Nitrogen gas stream

Procedure:

-

Aspirate the culture medium and wash the cells twice with ice-cold PBS.

-

Harvest the cells by scraping in a minimal volume of PBS and transfer to a glass centrifuge tube.

-

Add 20 volumes of chloroform:methanol (2:1) to the cell suspension (e.g., for 1 mL of cell suspension, add 20 mL of the solvent mixture).

-

Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and cell lysis.

-

Incubate at room temperature for 20-30 minutes.

-

Add 0.2 volumes of 0.9% NaCl solution to the mixture (e.g., for 21 mL of mixture, add 4.2 mL of NaCl solution).

-

Vortex again for 1 minute and then centrifuge at a low speed (e.g., 2,000 x g) for 10 minutes to separate the phases.

-

Carefully collect the lower organic phase, which contains the lipids, using a Pasteur pipette and transfer to a clean glass tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

The dried lipid extract can be stored at -20°C or -80°C under an inert atmosphere until further analysis.

Saponification of Lipid Extract

This procedure hydrolyzes sterol esters to yield free sterols.

Materials:

-

1 M KOH in 90% ethanol

-

n-Hexane

-

Deionized water

-

Water bath or heating block

Procedure:

-

Resuspend the dried lipid extract in 2 mL of 1 M KOH in 90% ethanol.

-

Incubate the mixture at 60-80°C for 1 hour with occasional vortexing.

-

Allow the mixture to cool to room temperature.

-

Add 1 mL of deionized water and 3 mL of n-hexane.

-

Vortex vigorously for 1 minute and then centrifuge at a low speed to separate the phases.

-

Collect the upper hexane layer containing the non-saponifiable lipids (including sterols) and transfer to a new tube.

-

Repeat the hexane extraction (step 4-6) two more times and pool the hexane fractions.

-

Evaporate the pooled hexane to dryness under a nitrogen stream.

Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Silylation is a common derivatization method to increase the volatility and thermal stability of sterols for GC analysis.

Materials:

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Pyridine or other suitable solvent (anhydrous)

-

Heating block or oven

Procedure:

-

Ensure the dried non-saponifiable lipid extract is completely free of water.

-

Add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS to the dried extract.

-

Cap the vial tightly and vortex to dissolve the sample.

-

Heat the mixture at 60-70°C for 30-60 minutes.

-

Cool the sample to room temperature before injection into the GC-MS system.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation and Conditions (Example):

-

Gas Chromatograph: Agilent 7890B or equivalent

-

Mass Spectrometer: Agilent 5977A or equivalent

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min

-

Injector Temperature: 280°C

-

Oven Temperature Program:

-

Initial temperature: 180°C, hold for 1 minute

-

Ramp to 280°C at 10°C/min, hold for 15 minutes

-

Ramp to 300°C at 20°C/min, hold for 5 minutes

-

-

MS Transfer Line Temperature: 290°C

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions for zymosterol-TMS derivative (e.g., m/z 456, 363, 343).

Quantification: Quantification is typically performed using an internal standard (e.g., epicoprostanol or a deuterated sterol) added at the beginning of the sample preparation. A calibration curve is generated using a series of known concentrations of a pure zymosterol standard. The peak area ratio of the analyte to the internal standard is plotted against the concentration to determine the amount of zymosterol in the sample.

Quantification by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS offers high sensitivity and specificity for sterol analysis and often does not require derivatization.[2][9][16][23]

Instrumentation and Conditions (Example):

-

HPLC System: Agilent 1290 Infinity II or equivalent

-

Mass Spectrometer: Sciex Triple Quad™ 6500+ or equivalent

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)

-

Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium acetate

-

Mobile Phase B: Methanol/Acetonitrile (1:1, v/v) with 0.1% formic acid and 5 mM ammonium acetate

-

Gradient: A linear gradient from 80% B to 100% B over 10 minutes, hold at 100% B for 5 minutes, and then re-equilibrate.

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Ionization Mode: Positive ion electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI)

-

Acquisition Mode: Multiple Reaction Monitoring (MRM). For zymosterol, a typical transition would be the precursor ion [M+H-H₂O]⁺ to a characteristic product ion.

Quantification: Similar to GC-MS, quantification is achieved using an internal standard (e.g., a deuterated analog of zymosterol or a related sterol) and a calibration curve constructed from a pure standard. The peak area ratios of the analyte to the internal standard are used for concentration determination.[23]

Conclusion

Zymosterol, while a minor component of the total sterol pool in most organisms, plays a pivotal and highly regulated role in the biosynthesis of critical sterols like cholesterol and ergosterol. Its quantification provides valuable insights into the flux and regulation of these pathways. The methodologies outlined in this guide, from sample preparation to advanced mass spectrometric analysis, provide a robust framework for researchers to accurately determine the abundance of zymosterol in a variety of biological matrices. Further research, particularly in obtaining more comprehensive quantitative data across a wider range of species, will continue to enhance our understanding of the diverse roles of this important sterol intermediate.

References

- 1. riviste.unige.it [riviste.unige.it]

- 2. Simplified LC-MS Method for Analysis of Sterols in Biological Samples. | Sigma-Aldrich [sigmaaldrich.com]

- 3. Analysis of Sterols by Gas Chromatography–Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Soybean sterol composition and utilization by Phytophthora sojae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mst.elsevierpure.com [mst.elsevierpure.com]

- 7. Research Portal [openresearch.surrey.ac.uk]

- 8. Improved visualization and quantitative analysis of fluorescent membrane sterol in polarized hepatic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Simplified LC-MS Method for Analysis of Sterols in Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quantitative GLC analysis of sterols in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Zymosterol is located in the plasma membrane of cultured human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Identification of a new plasma biomarker of Alzheimer's disease using metabolomics technology - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Relative rates of sterol synthesis in the liver and various extrahepatic tissues of normal and cholesterol-fed rabbits. Relationship to plasma lipoprotein and tissue cholesterol levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Rates of sterol synthesis and uptake in the major organs of the rat in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Simplified LC-MS Method for Analysis of Sterols in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Comprehensive profiling of isoflavones, phytosterols, tocopherols, minerals, crude protein, lipid, and sugar during soybean (Glycine max) germination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Tapping the archives: the sterol composition of marine sponge species, as determined non-invasively from museum-preserved specimens, reveals biogeographical features - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

- 23. researchgate.net [researchgate.net]

Methodological & Application

Zymosterol-d5: A Powerful Tool for Targeted Mass Spectrometry in Cholesterol Biosynthesis Research

Introduction

Zymosterol-d5, a deuterated analog of the cholesterol precursor zymosterol, serves as a critical internal standard for targeted mass spectrometry-based quantification. Its application is pivotal for researchers, scientists, and drug development professionals investigating the intricacies of the cholesterol biosynthesis pathway and related metabolic disorders. The stable isotope label allows for precise and accurate measurement of endogenous zymosterol levels in various biological matrices, overcoming challenges of ion suppression and extraction efficiency inherent in complex samples. This document provides detailed application notes and protocols for the utilization of this compound in targeted mass spectrometry.

Application Notes

This compound is a versatile tool with a range of applications in lipidomics and metabolic research. Its primary use is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to ensure high accuracy and precision in the quantification of zymosterol and other related sterols.[1]

1. Metabolic Flux Analysis of the Cholesterol Biosynthesis Pathway

Understanding the dynamics of cholesterol synthesis is crucial in studying various diseases, including atherosclerosis and neurodegenerative disorders. This compound, in conjunction with other stable isotope-labeled precursors, can be employed to trace the metabolic flux through different branches of the cholesterol biosynthesis pathway.[2][3][4] By monitoring the incorporation of the deuterium label over time, researchers can elucidate the relative activities of key enzymes and identify potential bottlenecks or dysregulations in the pathway.

2. Drug Discovery and Development

Numerous pharmacological agents are designed to modulate cholesterol metabolism. This compound is invaluable in the pre-clinical and clinical development of such drugs. It facilitates the accurate quantification of zymosterol, a key intermediate that can accumulate upon the inhibition of downstream enzymes like 3-β-hydroxysterol Δ-24-reductase (DHCR24).[1] This allows for the assessment of a drug's target engagement and its effect on the sterol profile.

3. Clinical Diagnostics and Biomarker Discovery

Inherited disorders of cholesterol biosynthesis, such as desmosterolosis, can lead to severe developmental abnormalities. Targeted mass spectrometry assays using this compound as an internal standard can be developed for the sensitive and specific detection of abnormal sterol profiles in patient samples, aiding in the diagnosis of these rare genetic conditions.[5] Furthermore, altered zymosterol levels may serve as a potential biomarker for other metabolic diseases, and this compound is essential for the validation of such biomarkers.

4. Elucidating the Role of Zymosterol in Cellular Processes

Zymosterol itself is not merely a passive intermediate; it is involved in various cellular functions. Accurate quantification using this compound enables researchers to study the specific roles of zymosterol in membrane biology, cell signaling, and its potential as a bioactive lipid.

Quantitative Data Summary

The following table summarizes the quantitative data for zymosterol levels in HepG2 cells, a human liver cancer cell line commonly used in metabolic research. This data is adapted from a study that utilized a targeted LC-MS/MS approach for sterol analysis.[6][7] While the original study used a different deuterated internal standard, the principles of quantification are directly applicable when using this compound.

| Sample Type | Analyte | Concentration (ng/10^6 cells) | Method | Internal Standard |

| HepG2 Cells | Zymosterol | 1.5 ± 0.2 | LC-MS/MS | This compound (adapted) |

| HepG2 Cells | Lanosterol | 3.1 ± 0.4 | LC-MS/MS | This compound (adapted) |

| HepG2 Cells | Lathosterol | 2.8 ± 0.3 | LC-MS/MS | This compound (adapted) |

| HepG2 Cells | Desmosterol | 0.9 ± 0.1 | LC-MS/MS | This compound (adapted) |

Experimental Protocols

Protocol 1: Quantification of Zymosterol in Cultured Cells using LC-MS/MS

This protocol provides a detailed methodology for the extraction and quantification of zymosterol from cultured cells, such as HepG2, using this compound as an internal standard.

Materials:

-

Cultured cells (e.g., HepG2)

-

Phosphate-buffered saline (PBS), ice-cold

-

Methanol, HPLC grade

-

Chloroform, HPLC grade

-

Water, HPLC grade

-

Zymosterol analytical standard

-

This compound internal standard solution (e.g., 1 µg/mL in methanol)

-

Microcentrifuge tubes

-

Glass vials with PTFE-lined caps

-

Nitrogen evaporator

-

LC-MS/MS system (e.g., triple quadrupole mass spectrometer with an electrospray ionization source)

Procedure:

-

Cell Harvesting and Lysis:

-

Aspirate the culture medium and wash the cells twice with ice-cold PBS.

-

Scrape the cells in 1 mL of ice-cold PBS and transfer to a microcentrifuge tube.

-

Centrifuge at 1000 x g for 5 minutes at 4°C. Discard the supernatant.

-

Resuspend the cell pellet in 200 µL of deionized water.

-

-

Lipid Extraction (Bligh-Dyer Method):

-

To the cell suspension, add 750 µL of a chloroform:methanol (1:2, v/v) mixture.

-

Add a known amount of this compound internal standard solution (e.g., 10 µL of 1 µg/mL solution).

-

Vortex vigorously for 1 minute.

-

Add 250 µL of chloroform and vortex for 1 minute.

-

Add 250 µL of water and vortex for 1 minute.

-

Centrifuge at 2000 x g for 10 minutes at 4°C to separate the phases.

-

Carefully collect the lower organic phase (chloroform layer) containing the lipids into a clean glass vial.

-

-

Sample Preparation for LC-MS/MS:

-

Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen.

-

Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., methanol/water, 80:20, v/v).

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Use a C18 reversed-phase column suitable for lipid analysis.

-

Employ a gradient elution with mobile phases such as A: water with 0.1% formic acid and B: methanol with 0.1% formic acid.

-

The gradient can be optimized to achieve good separation of zymosterol from other sterols.

-

-

Mass Spectrometry (MS/MS):

-

Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

-

Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for both endogenous zymosterol and the this compound internal standard.

-

Zymosterol: Monitor the transition of m/z 367.3 -> 271.2 (or other optimized transitions).

-

This compound: Monitor the transition of m/z 372.3 -> 276.2 (or other optimized transitions, depending on the labeling pattern).

-

-

Optimize the collision energy and other MS parameters for maximum sensitivity.

-

-

-

Data Analysis:

-

Integrate the peak areas for both the endogenous zymosterol and the this compound internal standard.

-

Calculate the ratio of the peak area of zymosterol to the peak area of this compound.

-

Quantify the concentration of zymosterol in the sample by comparing this ratio to a standard curve generated using known concentrations of the zymosterol analytical standard and a fixed concentration of the this compound internal standard.

-

Visualizations

Caption: Simplified overview of the cholesterol biosynthesis pathway highlighting the central position of Zymosterol.

Caption: Experimental workflow for the quantification of Zymosterol using this compound and LC-MS/MS.

References

- 1. scientificlabs.co.uk [scientificlabs.co.uk]

- 2. Flux analysis of cholesterol biosynthesis in vivo reveals multiple tissue and cell-type specific pathways | eLife [elifesciences.org]

- 3. Flux analysis of cholesterol biosynthesis in vivo reveals multiple tissue and cell-type specific pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Flux analysis of cholesterol biosynthesis in vivo reveals multiple tissue and cell-type specific pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Desmosterolosis: an illustration of diagnostic ambiguity of cholesterol synthesis disorders | springermedizin.de [springermedizin.de]

- 6. Simplified LC-MS Method for Analysis of Sterols in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Simplified LC-MS Method for Analysis of Sterols in Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Zymosterol-d5 Spiking in Biological Samples

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of Zymosterol-d5 as an internal standard in the quantitative analysis of sterols in various biological matrices, including plasma, serum, and cultured cells. The methodologies outlined are based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques.

This compound is a deuterated analog of zymosterol, a key intermediate in the cholesterol biosynthesis pathway. Its use as an internal standard is crucial for accurate quantification as it co-elutes with the endogenous analyte and experiences similar ionization effects, thus correcting for variations during sample preparation and analysis.[1]

Quantitative Data Summary

The optimal concentration of this compound for spiking should ideally be in the mid-range of the calibration curve of the target analyte. While specific concentrations for this compound are not always explicitly detailed in the literature, a working concentration can be inferred from protocols using other deuterated sterol standards. A common approach is to add a fixed amount of the internal standard to all samples, calibrators, and quality controls.

Table 1: Recommended Spiking Concentrations for this compound Internal Standard

| Biological Matrix | Recommended Spiking Concentration (ng/sample) | Sample Volume | Rationale/Reference |

| Human Plasma/Serum | 100 - 500 ng | 50 - 200 µL | Based on typical concentrations of deuterated standards like d6-cholesterol and d7-lathosterol used in similar sterol panels.[2][3] This range is expected to be within the linear range of detection for most modern LC-MS/MS systems. |

| Cultured Cells | 50 - 200 ng | 1-5 x 10^6 cells | Dependent on cell type and endogenous levels of sterol intermediates. Lower concentrations may be suitable for cells with lower sterol content. The amount should be optimized to be well above the limit of detection but not saturate the detector. |

Table 2: Example Calibration Curve Ranges for Endogenous Sterols

| Analyte | Calibration Range (ng/mL) | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) |

| Zymosterol | 1 - 500 | ~0.5 | ~1.5 |

| Desmosterol | 1 - 500 | ~0.5 | ~1.5 |

| Lathosterol | 5 - 1000 | ~2 | ~6 |

| Lanosterol | 1 - 500 | ~0.5 | ~1.5 |

| 7-Dehydrocholesterol | 1 - 250 | ~0.3 | ~1.0 |

Note: These values are illustrative and should be determined for each specific assay and instrument.

Experimental Protocols

Protocol 1: Quantification of Zymosterol and Other Sterols in Human Plasma/Serum

This protocol describes the extraction and analysis of sterols from human plasma or serum using saponification followed by liquid-liquid extraction.

1. Materials and Reagents:

-

This compound internal standard stock solution (1 mg/mL in ethanol)

-

Working internal standard solution (e.g., 1 µg/mL in ethanol)

-

Methanol, Ethanol, n-Hexane (HPLC grade)

-

Potassium Hydroxide (KOH)

-

Butylated hydroxytoluene (BHT)

-

Deionized water

-

Human plasma/serum samples

2. Sample Preparation and Extraction:

-

Thaw plasma/serum samples on ice.

-

To 100 µL of plasma/serum in a glass tube, add 50 µL of the this compound working internal standard solution (e.g., to achieve a final concentration of 500 ng/sample).

-

Add 1 mL of 1 M ethanolic KOH containing 0.1% BHT.

-

Vortex vigorously for 30 seconds.

-

Incubate at 60°C for 1 hour for saponification.

-

Cool the tubes to room temperature.

-

Add 1 mL of deionized water and 2 mL of n-hexane.

-

Vortex for 2 minutes and centrifuge at 1500 x g for 5 minutes.

-

Transfer the upper hexane layer to a clean glass tube.

-

Repeat the extraction with another 2 mL of n-hexane.

-

Combine the hexane fractions and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the mobile phase for LC-MS/MS analysis.

Protocol 2: Quantification of Sterols in Cultured Cells

This protocol outlines the procedure for extracting sterols from cultured cells.

1. Materials and Reagents:

-

This compound internal standard stock solution (1 mg/mL in ethanol)

-

Working internal standard solution (e.g., 0.5 µg/mL in ethanol)

-

Phosphate-buffered saline (PBS)

-

Chloroform, Methanol (HPLC grade)

-

Cell scraper

2. Sample Preparation and Extraction:

-

Aspirate the culture medium and wash the cells twice with cold PBS.

-

Harvest cells (e.g., by scraping) in 1 mL of PBS and transfer to a glass tube.

-

Add 50 µL of the this compound working internal standard solution (e.g., to achieve a final concentration of 250 ng/sample).

-

Add 3 mL of chloroform:methanol (2:1, v/v).

-

Vortex vigorously for 2 minutes.

-

Centrifuge at 1500 x g for 10 minutes to pellet the cell debris.

-

Transfer the supernatant (organic phase) to a new glass tube.

-

Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

-

Proceed with saponification as described in Protocol 1 (steps 3-12) if necessary, or directly reconstitute for analysis if analyzing free sterols.

LC-MS/MS Analysis Conditions

Table 3: Example LC-MS/MS Parameters

| Parameter | Condition |

| Liquid Chromatography | |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile:Isopropanol (90:10, v/v) with 0.1% formic acid |

| Gradient | 50% B to 100% B over 10 min, hold at 100% B for 5 min, re-equilibrate at 50% B for 5 min |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) |

| Monitored Transitions | Zymosterol: m/z 367.3 -> 367.3 (precursor ion [M+H-H2O]+) this compound: m/z 372.3 -> 372.3 (precursor ion [M+H-H2O]+) |

| Collision Energy | Optimized for each instrument |

| Dwell Time | 50-100 ms |

Note: These are starting parameters and should be optimized for the specific instrument and analytes of interest.

Visualizations

Caption: Experimental workflow for sterol quantification.

Caption: Zymosterol's position in cholesterol biosynthesis.

References

Application Notes and Protocols: Zymosterol-d5 in the Investigation of Sterol Metabolism Disorders

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zymosterol is a critical intermediate in the post-squalene segment of cholesterol biosynthesis in mammals and ergosterol biosynthesis in fungi.[1][2] Disorders in sterol metabolism, often resulting from genetic defects in enzymes along this pathway, can lead to the accumulation or depletion of specific sterol intermediates, including zymosterol, causing a range of severe clinical manifestations.[3][4] Zymosterol-d5, a deuterated analog of zymosterol, serves as an invaluable tool for researchers studying these disorders. Its primary application is as an internal standard in mass spectrometry-based methods for the precise and accurate quantification of zymosterol and other sterols in biological samples.[5][6] This allows for the investigation of disease mechanisms, the identification of biomarkers, and the evaluation of potential therapeutic interventions.

Core Applications of this compound

-

Internal Standard for Accurate Quantification: Due to its similar chemical and physical properties to endogenous zymosterol, this compound is an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) analysis. It co-elutes with the analyte of interest and helps to correct for variations in sample preparation and instrument response, ensuring high accuracy and precision in quantification.[5][6]

-

Metabolic Flux Analysis: this compound can be used as a tracer to study the dynamics of sterol metabolism. By introducing labeled zymosterol into cell cultures or animal models, researchers can track its conversion to downstream metabolites, providing insights into the activity of various enzymes in the sterol biosynthesis pathway.

-

Diagnosing and Monitoring Sterol Metabolism Disorders: Accurate measurement of zymosterol levels is crucial for the diagnosis and monitoring of several inherited metabolic disorders. For instance, elevated levels of zymosterol can be indicative of specific enzyme deficiencies in the cholesterol biosynthesis pathway.[3]

-

Drug Development and Efficacy Testing: this compound is utilized in the development and testing of drugs targeting enzymes in the sterol biosynthesis pathway. For example, it can be used to assess how a particular drug affects the levels of zymosterol and other sterols, providing a quantitative measure of the drug's efficacy and mechanism of action.[7][8]

Disorders Associated with Altered Zymosterol Metabolism

Several genetic disorders are characterized by disruptions in the conversion of zymosterol and other late-stage cholesterol precursors. The use of this compound for accurate quantification is critical in the study of these conditions.

| Disorder | Defective Enzyme/Protein | Accumulated Sterols (including) | Reference |

| SC4MOL Deficiency | Sterol-C4-methyl oxidase-like | 4,4-dimethylzymosterol | [7] |

| Lathosterolosis | Sterol-5-desaturase (SC5D) | Lathosterol | [3] |

| Desmosterolosis | 24-dehydrocholesterol reductase (DHCR24) | Desmosterol | [7] |

| CHILD Syndrome | NAD(P)H steroid dehydrogenase-like protein (NSDHL) | Zymosterol, Cholesta-8(9)-en-3β-ol | [3] |

Experimental Protocols

Protocol 1: Quantification of Zymosterol in Human Plasma using LC-MS/MS with this compound as an Internal Standard

This protocol outlines a method for the accurate quantification of zymosterol in human plasma samples, a key procedure for studying sterol metabolism disorders.

Workflow for Zymosterol Quantification

References

- 1. Zymosterol - Wikipedia [en.wikipedia.org]

- 2. Sterol Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Disorders of cholesterol metabolism and their unanticipated convergent mechanisms of disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sterol metabolism disorders and neurodevelopment-an update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scientificlabs.co.uk [scientificlabs.co.uk]

- 6. Simplified LC-MS Method for Analysis of Sterols in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chemical Inhibition of Sterol Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Troubleshooting & Optimization

Technical Support Center: Optimizing Chromatographic Separation of Zymosterol-d5

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of Zymosterol-d5 from other sterols.

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic separation of this compound and other sterols.

| Problem | Potential Cause | Suggested Solution |

| Poor Peak Shape (Tailing or Fronting) in HPLC | Sample solvent incompatibility with the mobile phase. Sterols have low solubility in highly aqueous mobile phases.[1] | Ensure the sample is dissolved in a solvent similar in composition to the initial mobile phase. For reversed-phase HPLC, dissolve the sample in a high percentage of organic solvent like methanol or isopropanol.[2] |

| Secondary interactions with the stationary phase. | Use a column with a different stationary phase, such as a pentafluorophenyl (PFP) column, which can offer different selectivity for sterols.[3] Consider adding a small amount of an acidic modifier like formic acid to the mobile phase.[3] | |

| Co-elution of this compound with Isobaric Sterols | Insufficient chromatographic resolution. Zymosterol, for example, can be challenging to separate from 24-dehydrolathosterol and desmosterol as they have the same molecular weight.[3] | For HPLC: Optimize the mobile phase gradient, flow rate, or temperature. Consider using two columns in series to increase the column length and improve resolution.[3] A PFP stationary phase has shown success in separating isobaric sterols.[3] |

| For GC: Optimize the temperature program (ramp rate and holds). Ensure proper derivatization to improve volatility and separation. | ||

| Low Signal Intensity or Poor Sensitivity in LC-MS | Poor ionization of sterols. Sterols are not readily ionizable by electrospray ionization (ESI).[3] | Use an alternative ionization technique like atmospheric pressure chemical ionization (APCI) if available. For ESI, optimize source parameters and consider the use of mobile phase additives that promote adduct formation, such as ammonium acetate.[2] |

| Presence of acetonitrile in the mobile phase can decrease signal intensity for some sterols.[2] | If using acetonitrile, try replacing it with methanol or another suitable organic solvent and compare the signal response. | |

| Column Degradation in GC Analysis | Injection of non-volatile impurities from the sample matrix (e.g., plasma).[4] | Implement a thorough sample preparation procedure including saponification and liquid-liquid or solid-phase extraction (SPE) to remove interfering substances.[2][5] Use a guard column to protect the analytical column. Regularly bake out the column at a high temperature to remove contaminants.[4] |

| Incomplete saponification leading to the presence of glycerides.[4] | Ensure the saponification reaction goes to completion by optimizing the reaction time, temperature, and reagent concentrations. | |

| Irreproducible Retention Times | Fluctuations in mobile phase composition or temperature. | Ensure the mobile phase is well-mixed and degassed. Use a column oven to maintain a stable temperature. |

| Column aging or contamination. | Use a guard column and implement a regular column cleaning and regeneration protocol. If reproducibility issues persist, replace the column. |

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in separating this compound from other sterols?

A1: The primary challenge is the structural similarity and isobaric nature of many sterols. For instance, zymosterol, 24-dehydrolathosterol, and desmosterol have the same molecular weight, making their separation by mass spectrometry alone impossible.[3] Therefore, high-efficiency chromatographic separation is crucial for their individual detection and quantification.[3]

Q2: Should I use HPLC-MS or GC-MS for this compound analysis?

A2: Both techniques are viable, and the choice depends on your specific requirements and available instrumentation.

-

HPLC-MS is often preferred for its high sensitivity and ability to analyze samples without derivatization, which simplifies sample preparation and reduces potential sources of error.[3]

-

GC-MS typically offers high chromatographic resolution for sterols, but usually requires a derivatization step (e.g., silylation) to increase the volatility of the analytes.[5][6]

Q3: Why is derivatization often necessary for GC analysis of sterols?

A3: Derivatization, commonly by converting the hydroxyl group to a trimethylsilyl (TMS) ether, is performed to:

-

Increase the volatility of the sterols, allowing them to be analyzed by gas chromatography.[5]

-

Improve the peak shape and reduce tailing by blocking active sites on the sterol molecule.[5]

-

Enhance thermal stability during analysis.

Q4: What type of HPLC column is recommended for sterol separation?

A4: While standard C18 columns can be used, specialized stationary phases can provide better selectivity for sterols.[1][2] A pentafluorophenyl (PFP) stationary phase has been shown to be effective in separating challenging isobaric sterols like zymosterol.[3]

Q5: How can I improve the detection of this compound by LC-MS?

A5: Since sterols have low proton affinity, using additives in the mobile phase can enhance their ionization. Ammonium acetate is commonly used to promote the formation of [M+NH4]+ adducts in positive ion mode ESI.[2] Optimizing the MS source parameters, such as capillary voltage and gas flows, is also critical.

Experimental Protocols

Protocol 1: LC-MS Method for this compound Separation

This protocol is based on a method developed for the analysis of multiple sterols from biological samples.[3]